2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride
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Overview
Description
2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride is a chemical compound with the molecular formula C4H11ClNO4P. It is commonly referred to as AMPA and is used in various scientific experiments and research fields. This compound is a derivative of glufosinate, a broad-spectrum herbicide used to control annual weeds and grasses .
Preparation Methods
The synthesis of 2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride involves several steps. One common method includes the reaction of glufosinate with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as water or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is used in studies involving amino acid metabolism and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of herbicides and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts nitrogen metabolism in plants, leading to their death .
Comparison with Similar Compounds
2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride is similar to other compounds such as:
Glufosinate: A broad-spectrum herbicide with a similar mechanism of action.
Aminomethylphosphonic acid: A metabolite of glyphosate with similar chemical properties.
Hydroxymethyl serine: Another amino acid derivative with comparable structural features.
The uniqueness of this compound lies in its specific inhibitory action on glutamine synthetase and its applications in both agriculture and scientific research .
Properties
IUPAC Name |
2-amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO4P.ClH/c1-10(8,9)2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7)(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQLXIXDOWXIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClNO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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